3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
CAS No.: 21767-16-8
Cat. No.: VC2381536
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine - 21767-16-8](/images/structure/VC2381536.png)
Specification
CAS No. | 21767-16-8 |
---|---|
Molecular Formula | C11H12F3NO |
Molecular Weight | 231.21 g/mol |
IUPAC Name | 3-[3-(trifluoromethyl)phenoxy]pyrrolidine |
Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2 |
Standard InChI Key | VJGTZTLTQJKGEV-UHFFFAOYSA-N |
SMILES | C1CNCC1OC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | C1CNCC1OC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Properties and Structure
Basic Chemical Information
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine is identified by the CAS registry number 21767-16-8. It possesses a molecular formula of C₁₁H₁₂F₃NO with a molecular weight of 231.21400 g/mol and an exact mass of 231.08700 g/mol. The structure features a pyrrolidine ring connected to a phenyl ring through an oxygen bridge, with the phenyl ring bearing a trifluoromethyl group at the meta (3) position.
Structural Characteristics
The compound consists of three primary structural components:
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A pyrrolidine ring (a five-membered nitrogen-containing heterocycle)
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A phenoxy group (a phenyl ring connected through an oxygen atom)
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A trifluoromethyl (CF₃) substituent at the meta position of the phenyl ring
This arrangement creates a molecule with distinct regions of hydrophobicity and hydrophilicity, contributing to its physicochemical properties and potential biological interactions.
Physicochemical Properties
Table 1 summarizes the key physicochemical properties of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine:
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₂F₃NO | Defines elemental composition |
Molecular Weight | 231.21400 g/mol | Important for dosage calculations in pharmaceutical applications |
Exact Mass | 231.08700 g/mol | Useful for mass spectrometric identification |
PSA (Polar Surface Area) | 21.26000 Ų | Indicates limited polar surface area, suggesting good membrane permeability |
LogP | 2.77490 | Suggests moderate lipophilicity, potentially favorable for drug-like properties |
The compound's LogP value of 2.77490 indicates moderate lipophilicity, placing it within the general range for drug-like molecules. This property, combined with its relatively low polar surface area (PSA) of 21.26000 Ų, suggests that the compound may have favorable membrane permeability characteristics, which could be advantageous for potential pharmaceutical applications.
Related Compounds
Structural Analogs
Several compounds structurally related to 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine have been documented in the scientific literature. These analogs differ in the position of the trifluoromethyl group, the nature of the linkage between the pyrrolidine and phenyl moieties, or the presence of additional substituents.
Position Isomers
(3S)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine represents a positional isomer where the trifluoromethyl group is located at the ortho (2) position of the phenyl ring rather than the meta (3) position. This compound has a defined stereochemistry with the (S) configuration at the 3-position of the pyrrolidine ring. The change in position of the trifluoromethyl group can significantly impact the compound's three-dimensional structure and, consequently, its biological activity and physicochemical properties.
Structurally Modified Analogs
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine represents a structural modification where the phenoxy linkage is replaced by a direct carbon-carbon bond between the pyrrolidine and phenyl rings. Additionally, this compound features a fluorine atom directly attached to the pyrrolidine ring at the 3-position. These structural changes alter the compound's conformational flexibility and electronic distribution, potentially leading to different biological activities and applications.
Comparative Analysis
Table 2 provides a comparative analysis of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine and its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine | C₁₁H₁₂F₃NO | 231.21 | Reference compound |
(3S)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine | C₁₁H₁₂F₃NO | 231.21 | Trifluoromethyl at ortho position; defined S stereochemistry |
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine | C₁₁H₁₁F₄N | 233.20 | Direct C-C bond instead of phenoxy linkage; additional F atom |
These structural variations, though seemingly minor, can significantly impact the compounds' physical properties, chemical reactivity, and biological activities. The position of substituents and the nature of the linkage between ring systems can affect electron distribution, molecular conformation, and binding affinity to biological targets.
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